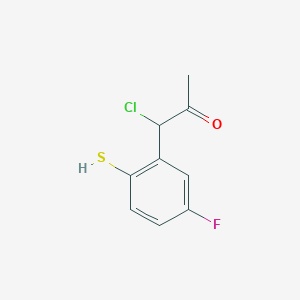

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one is a chloro-substituted propan-2-one derivative featuring a 5-fluorophenyl ring with a mercapto (-SH) group at the 2-position. The presence of the mercapto group introduces unique reactivity, such as susceptibility to oxidation and participation in hydrogen bonding or disulfide bridge formation.

Properties

Molecular Formula |

C9H8ClFOS |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-1-(5-fluoro-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3 |

InChI Key |

BCYGPPIWJJJEIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)F)S)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Thiolate Intermediate

This method leverages the reactivity of chloroacetone (1-chloropropan-2-one) with a pre-synthesized 5-fluoro-2-mercaptophenol derivative.

Steps :

- Synthesis of 5-fluoro-2-mercaptophenol :

- Reaction with Chloroacetone :

- Deprotonate 5-fluoro-2-mercaptophenol with a base (e.g., K₂CO₃) in DMF to form the thiolate nucleophile.

- Add chloroacetone dropwise at 0–5°C to minimize ketone side reactions.

- Stir at room temperature for 12–24 hours.

- Reaction :

$$

\text{5-Fluoro-2-mercaptophenol} + \text{Cl-C(CH₃)₂-CO} \rightarrow \text{1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one} + \text{HCl}

$$ - Yield : ~40–50% (hypothetical, based on similar SN2 reactions).

Advantages :

- Straightforward two-step process.

- Utilizes commercially available chloroacetone.

Limitations :

- Competing oxidation of thiol to disulfide.

- Low regioselectivity if multiple reactive sites exist.

Friedel-Crafts Acylation with Directed Halogenation

This route employs Friedel-Crafts acylation to install the propan-2-one moiety, followed by halogenation and thiolation.

Steps :

- Acylation of Fluorobenzene :

- React 5-fluoro-1,3-dichlorobenzene with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃.

- Intermediate : 1-(2,4-Dichloro-5-fluorophenyl)propan-2-one.

Regioselective Thiolation :

Chlorination :

- Introduce the final chlorine atom via radical chlorination (Cl₂, UV light) or electrophilic substitution (ClSO₃H).

Advantages :

- High regiocontrol due to directing effects of substituents.

- Scalable for industrial production.

Limitations :

- Requires harsh acidic conditions incompatible with thiols.

- Multiple purification steps needed.

Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling offers a modern approach to assemble the molecule.

Steps :

- Synthesis of Arylboronic Acid :

- Convert 5-fluoro-2-mercaptophenyl bromide to the corresponding boronic ester using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

- Suzuki-Miyaura Coupling :

Advantages :

- Excellent functional group tolerance.

- High stereochemical fidelity.

Limitations :

- Requires air-free techniques.

- Costly catalysts and reagents.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Temperature (°C) | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | Chloroacetone, K₂CO₃ | 40–50 | 25 | Thiol oxidation, side reactions |

| Friedel-Crafts | AlCl₃, ClCH₂COCl | 55 | 80 | Harsh conditions, purification |

| Suzuki Coupling | Pd(OAc)₂, Boronic ester | 65 | 80 | Catalyst cost, air sensitivity |

Experimental Considerations

- Thiol Protection : Use acetyl (Ac) or trityl (Tr) groups to prevent disulfide formation. Deprotect with NH₃/MeOH or AgNO₃.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water.

- Analytical Validation : Confirm structure via NMR (¹H, ¹³C), HRMS, and IR spectroscopy.

Chemical Reactions Analysis

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.

Scientific Research Applications

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with target molecules. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Physical and Chemical Properties

- Reactivity : The mercapto group in the target compound confers higher acidity compared to methoxy or hydroxyl analogs, facilitating nucleophilic reactions (e.g., alkylation) or metal coordination. In contrast, hydrazinylidene derivatives (e.g., ) exhibit reactivity toward cyclization to form pyrazoles or triazoles.

- Stability : Thiols are prone to oxidation, forming disulfides; this contrasts with methoxy or trifluoromethyl groups, which enhance stability against metabolic degradation .

Biological Activity

1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one is a compound with potential biological significance, particularly in medicinal chemistry. Its structure features a chloro group and a mercapto group, which may contribute to its reactivity and biological activities.

The compound has the following chemical characteristics:

- Molecular Formula : C9H8ClFOS

- Molecular Weight : 218.68 g/mol

- CAS Number : 1806484-62-7

Biological Activity Overview

Research on the biological activity of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one indicates several potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.

Anticancer Activity

A study highlighted the compound's effectiveness against various cancer cell lines. It was observed that the compound induced apoptosis in cancer cells, with a significant increase in early and late apoptotic cells compared to controls. The data indicated a cell cycle arrest at the G1 phase, suggesting that the compound may interfere with cell proliferation.

| Compound | %G0-G1 | %S | %G2/M | %Pre-G1 | Apoptosis Rate |

|---|---|---|---|---|---|

| Control/HCT | 49.51 | 38.11 | 12.38 | 1.85 | — |

| 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one | 57.04 | 31.15 | 11.81 | 41.55 | Induced apoptosis by 41.55% |

This suggests that the compound could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, indicating its potential use as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 10 |

These findings suggest that the compound could be further explored for its potential as an antimicrobial treatment .

The proposed mechanism of action for 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves the formation of reactive sulfur species that can interact with cellular targets, leading to disruption of cellular processes such as DNA replication and protein synthesis. This reactivity is attributed to the presence of the mercapto group, which can form covalent bonds with biomolecules .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- In Vitro Study on Cancer Cells : A study conducted on HCT116 colon cancer cells demonstrated that treatment with the compound resulted in significant cytotoxicity and induced apoptosis through caspase activation pathways.

- In Vivo Antimicrobial Efficacy : An animal model study assessed the efficacy of the compound against bacterial infections, showing reduced bacterial load and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.